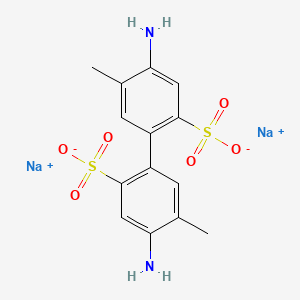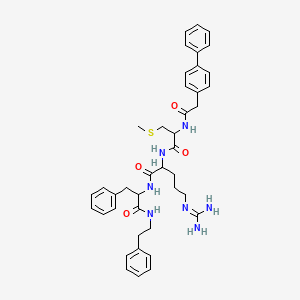
4,7-Difluorobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Difluorobenzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring, with fluorine atoms substituted at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Difluorobenzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with fluorinated aldehydes under acidic conditions. Another method includes the cyclization of fluorinated thioamides with appropriate reagents .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. For example, using samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective . Additionally, microwave-assisted synthesis in ionic liquids has been explored to achieve high yields under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: 4,7-Difluorobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7-Difluorobenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,7-Difluorobenzothiazole exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to specific enzymes and receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
- 4,6-Difluorobenzothiazole
- 4,7-Diphenylbenzo[c][1,2,5]thiadiazole
- 2-Amino-4,6-difluorobenzothiazole
Comparison: Compared to similar compounds, 4,7-Difluorobenzothiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of fluorescent probes and materials with tailored optical properties .
Properties
Molecular Formula |
C7H3F2NS |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
4,7-difluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3F2NS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |
InChI Key |
LURSBUXQVOXZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=CS2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)
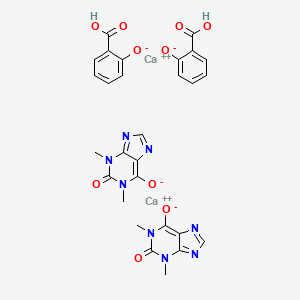
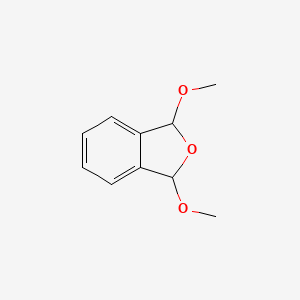
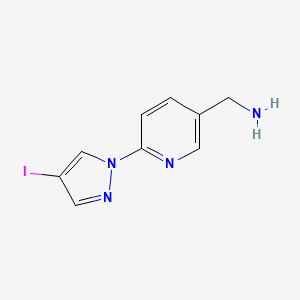



![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)
![prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12103454.png)


